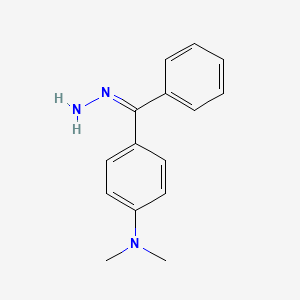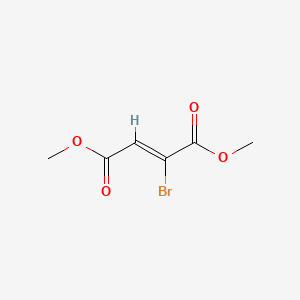
Valeramide, N-(2-hydroxyethyl)-2-propyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Valeramide, N-(2-hydroxyethyl)-2-propyl-, is an organic compound that belongs to the class of amides It is characterized by the presence of a valeramide backbone with a 2-hydroxyethyl and a 2-propyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Valeramide, N-(2-hydroxyethyl)-2-propyl-, typically involves the reaction of valeric acid with 2-aminoethanol and 2-propylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Esterification: Valeric acid is first converted to its ester form using an alcohol, typically methanol or ethanol, in the presence of an acid catalyst.
Amidation: The ester is then reacted with 2-aminoethanol and 2-propylamine under basic conditions to form Valeramide, N-(2-hydroxyethyl)-2-propyl-.
Industrial Production Methods
In an industrial setting, the production of Valeramide, N-(2-hydroxyethyl)-2-propyl-, can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and improves the yield and purity of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Valeramide, N-(2-hydroxyethyl)-2-propyl-, can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The amide group can be reduced to form an amine.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is a ketone or aldehyde.
Reduction: The major product is a primary or secondary amine.
Substitution: The major products are halogenated derivatives or alkylated compounds.
Wissenschaftliche Forschungsanwendungen
Valeramide, N-(2-hydroxyethyl)-2-propyl-, has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Valeramide, N-(2-hydroxyethyl)-2-propyl-, involves its interaction with specific molecular targets. The hydroxyl and amide groups can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes and receptors, modulating their function and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Valeramide: Lacks the 2-hydroxyethyl and 2-propyl substituents.
N-(2-hydroxyethyl)valeramide: Lacks the 2-propyl substituent.
N-(2-propyl)valeramide: Lacks the 2-hydroxyethyl substituent.
Uniqueness
Valeramide, N-(2-hydroxyethyl)-2-propyl-, is unique due to the presence of both the 2-hydroxyethyl and 2-propyl substituents. These functional groups confer distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
3116-29-8 |
|---|---|
Molekularformel |
C10H21NO2 |
Molekulargewicht |
187.28 g/mol |
IUPAC-Name |
N-(2-hydroxyethyl)-2-propylpentanamide |
InChI |
InChI=1S/C10H21NO2/c1-3-5-9(6-4-2)10(13)11-7-8-12/h9,12H,3-8H2,1-2H3,(H,11,13) |
InChI-Schlüssel |
WAJUILWSUFKUQM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC(CCC)C(=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![Calcium bis[3-(2,2-dichlorovinyl)-2,2-dimethylcyclopropanecarboxylate]](/img/structure/B12683976.png)








